

(11Z)-3-Oxohexadecenoyl-CoA: A Metabolic Intermediate Orchestrating Cellular Stress Signaling

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Compound of Interest

Compound Name: (11Z)-3-oxohexadecenoyl-CoA

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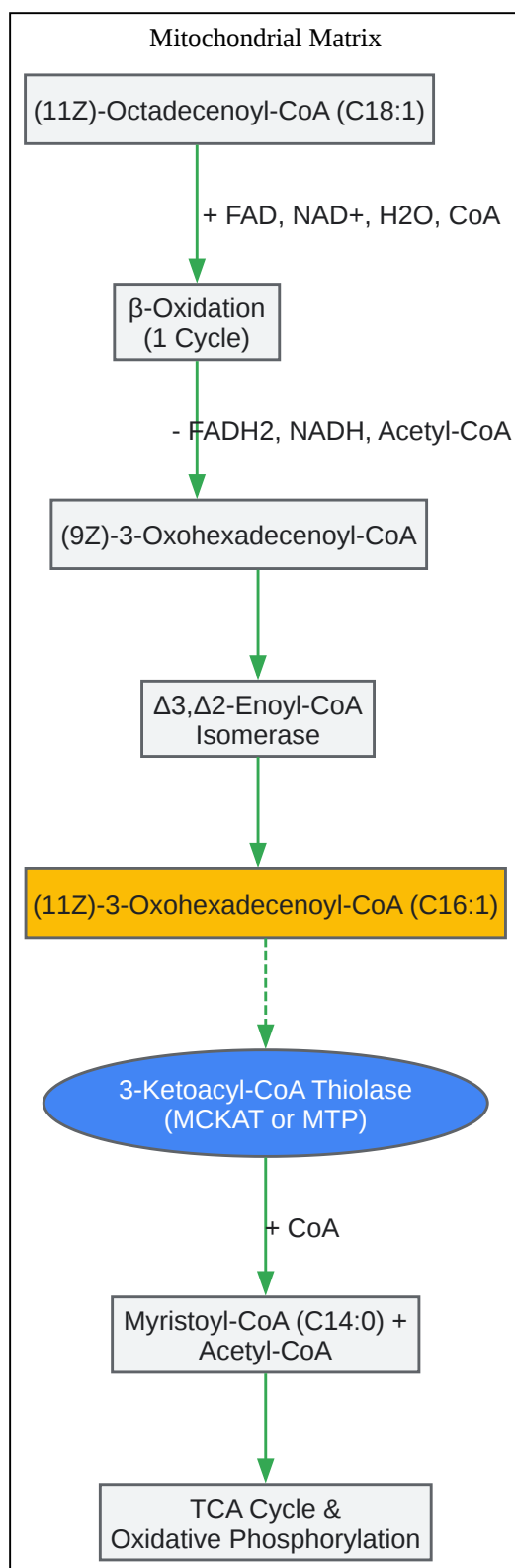
Abstract

(11Z)-3-Oxohexadecenoyl-CoA is a critical intermediate in the mitochondrial β -oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid), a common monounsaturated fatty acid. While not a classical signaling molecule with a dedicated receptor, its accumulation due to genetic deficiencies in fatty acid oxidation enzymes, such as medium-chain 3-ketoacyl-CoA thiolase (MCKAT) and the thiolase domain of the mitochondrial trifunctional protein (MTP), acts as a potent metabolic stress signal. This guide elucidates the role of **(11Z)-3-oxohexadecenoyl-CoA**, not as a primary messenger, but as a key indicator of metabolic dysfunction. Its buildup triggers a cascade of events, including the sequestration of vital coenzyme A, a decline in cellular energy production, and the activation of key energy-sensing pathways like the AMP-activated protein kinase (AMPK) cascade. Understanding the downstream consequences of its accumulation provides critical insights into the pathophysiology of fatty acid oxidation disorders and offers potential therapeutic targets for these debilitating conditions.

Metabolic Context: The β -Oxidation of Unsaturated Fatty Acids

(11Z)-3-Oxohexadecenoyl-CoA is generated during the catabolism of long-chain unsaturated fatty acids. Specifically, it is an intermediate in the breakdown of cis-vaccenoyl-CoA. The

process of β -oxidation systematically shortens the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂. However, the presence of a cis double bond at an odd-numbered carbon requires auxiliary enzymes to reconfigure the bond for the core β -oxidation machinery to proceed. The final thiolytic cleavage of the 16-carbon **(11Z)-3-oxohexadecenoyl-CoA** is catalyzed by a 3-ketoacyl-CoA thiolase.



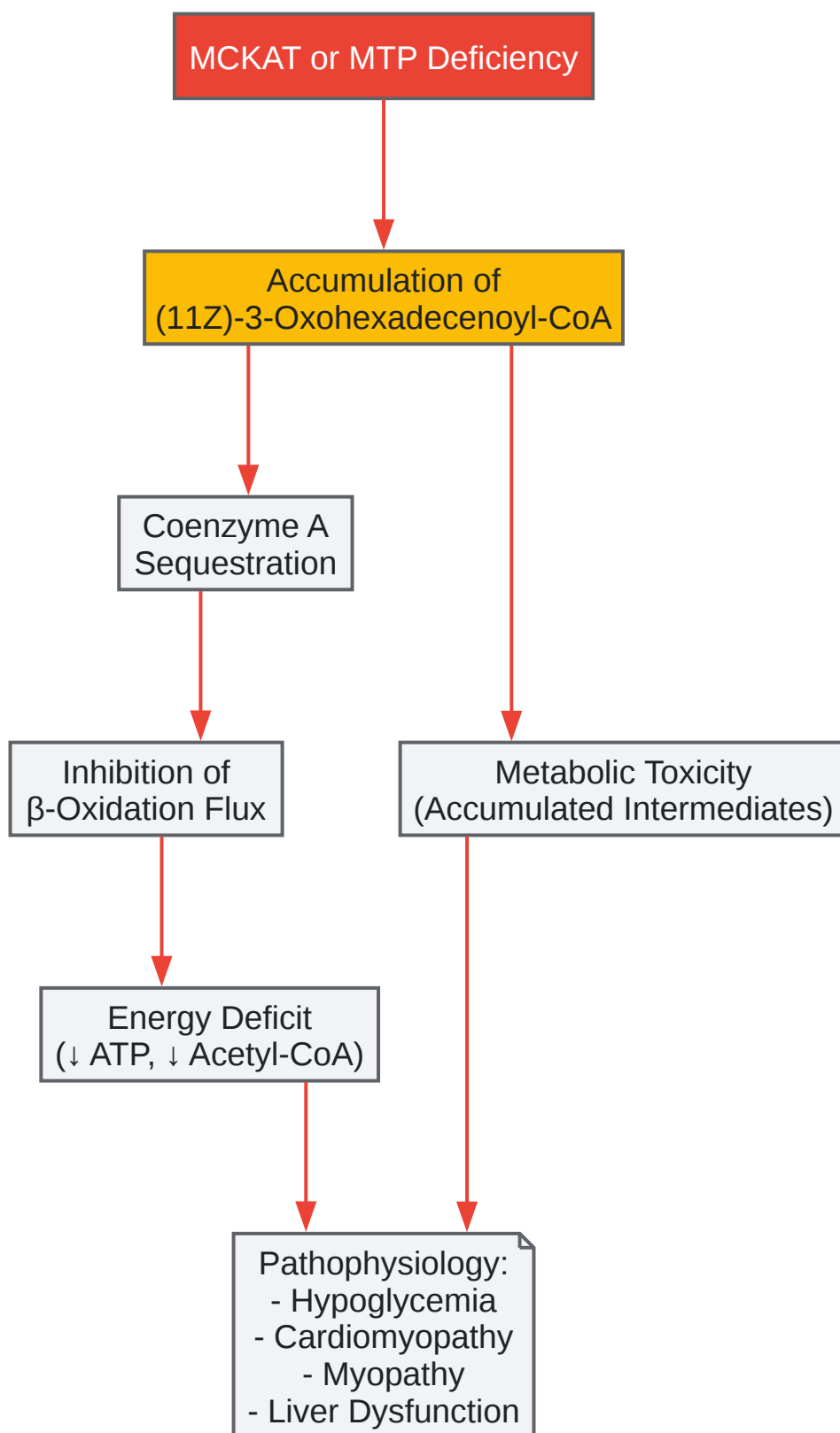
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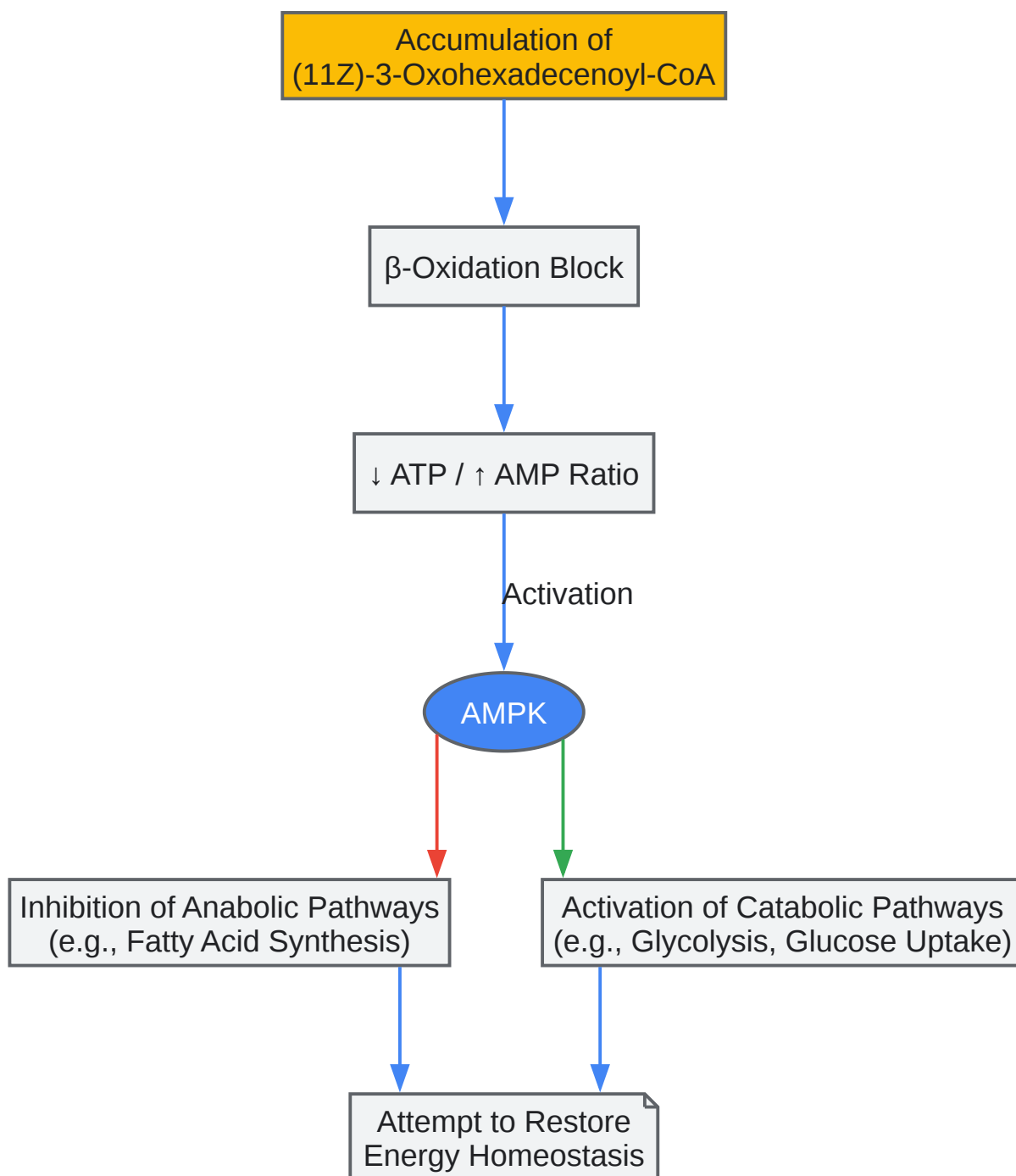
Figure 1. Simplified pathway of cis-vaccenoyl-CoA β -oxidation.

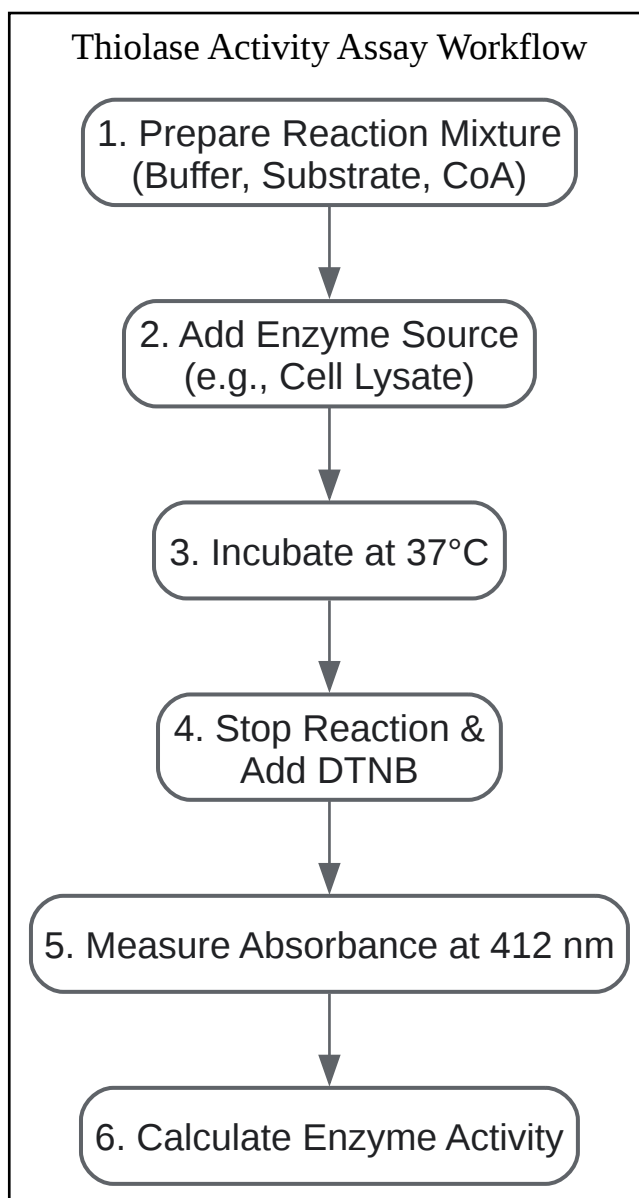
Pathophysiology: The Consequences of Accumulation

Inborn errors of metabolism, specifically Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, lead to a block in the β -oxidation pathway at the final thiolytic cleavage step.^{[1][2]} This results in the accumulation of **(11Z)-3-oxohexadecenoyl-CoA** and other upstream intermediates. The pathological consequences are severe and multifaceted, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and liver dysfunction.^{[3][4]} These clinical manifestations are the direct result of two primary cellular insults: energy deprivation and metabolic toxicity.

The accumulation of non-metabolizable acyl-CoA intermediates, including **(11Z)-3-oxohexadecenoyl-CoA**, leads to the sequestration of the free Coenzyme A (CoA) pool.^[5] Since CoA is an essential cofactor for numerous metabolic reactions, its depletion has widespread detrimental effects, further inhibiting energy metabolism and creating a vicious cycle of metabolic collapse.







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